Lipophilicity Differentiation: 3-Methyl-2-chloro-5-methoxy vs. Regioisomeric 3-Chloro-4-methoxy Substitution Increases Predicted LogP by 0.77 Units
The target compound's 2-chloro-5-methoxy N1-aryl substitution pattern confers a predicted LogP (XLogP3-AA) of 3.57, compared to 2.80 for the regioisomer 5-amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 2197055-07-3) [1][2]. This 0.77 LogP unit increase corresponds to an approximately 5.9-fold higher predicted octanol-water partition coefficient, directly relevant to membrane permeability predictions and formulation solvent selection. Both compounds share the same molecular formula (C₁₂H₁₁ClN₄O) and molecular weight (262.69 g/mol), isolating the substitution pattern as the sole variable [1][2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 3.57 (Predicted) |
| Comparator Or Baseline | 5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 2197055-07-3): LogP = 2.80 (Predicted) |
| Quantified Difference | ΔLogP = +0.77 (≈5.9-fold higher partition coefficient) |
| Conditions | Predicted via XLogP3-AA algorithm; data sourced from Guidechem chemical database (2023) |
Why This Matters
A 0.77 LogP differential between regioisomers is large enough to influence membrane permeability, bioavailability predictions, and chromatographic retention behavior, making the correct regioisomer critical for SAR consistency in lead optimization programs.
- [1] Guidechem. CAS:2197053-14-6. Predicted LogP (XLogP3-AA): 3.57; Density: 1.4±0.1 g/cm³; Boiling Point: 478.8±45.0 °C; Flash Point: 243.4±28.7 °C. View Source
- [2] Guidechem. CAS:2197055-07-3. Predicted LogP (XLogP3-AA): 2.80; Density: 1.4±0.1 g/cm³; Boiling Point: 470.4±45.0 °C; Topological Polar Surface Area: 76.9 Ų. View Source
